molecular formula C13H8BrN3O B2962824 2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole CAS No. 1081133-08-5

2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

Cat. No.: B2962824
CAS No.: 1081133-08-5
M. Wt: 302.131
InChI Key: ORSUOGSWJBBHJU-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole is a heterocyclic compound that has garnered significant interest in the field of organic chemistry This compound is characterized by its unique structure, which includes a bromophenyl group and a pyridinyl group connected through an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-bromobenzohydrazide with pyridine-2-carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: The oxadiazole ring can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are utilized.

Major Products Formed

    Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Products include oxides or reduced forms of the original compound.

Scientific Research Applications

2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
  • 2-(4-Fluorophenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole
  • 2-(4-Methylphenyl)-5-(pyridin-2-yl)-1,3,4-oxadiazole

Properties

IUPAC Name

2-(4-bromophenyl)-5-pyridin-2-yl-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8BrN3O/c14-10-6-4-9(5-7-10)12-16-17-13(18-12)11-3-1-2-8-15-11/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORSUOGSWJBBHJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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